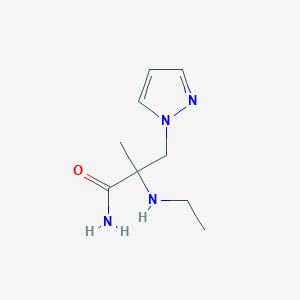
2-(Ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring, an ethylamino group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole with ethylamine and a suitable propanamide precursor. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethylamino group: Ethylamine is reacted with the pyrazole derivative under controlled conditions to introduce the ethylamino group.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable propanamide precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring and ethylamino group play crucial roles in binding to the target and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide
- 2-(Ethylamino)-2-methyl-3-(1H-imidazol-1-yl)propanamide
- 2-(Ethylamino)-2-methyl-3-(1H-triazol-1-yl)propanamide
Uniqueness
2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The ethylamino group also contributes to its distinct reactivity and binding characteristics compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-11-9(2,8(10)14)7-13-6-4-5-12-13/h4-6,11H,3,7H2,1-2H3,(H2,10,14) |
Clé InChI |
FXXYXPOHEUVGEP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CN1C=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


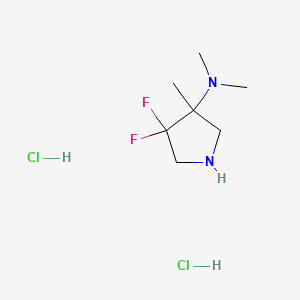
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

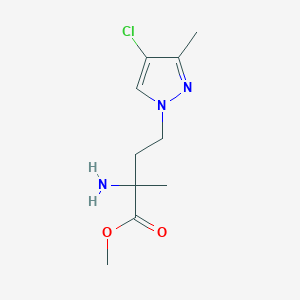
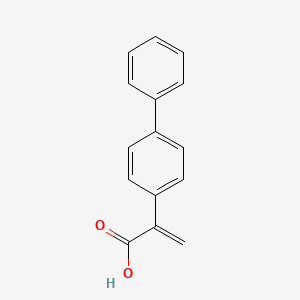
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
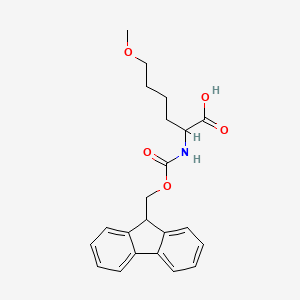
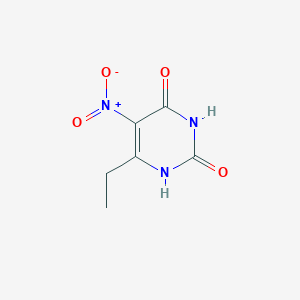
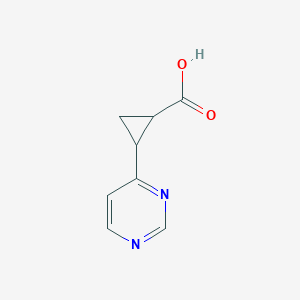

![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
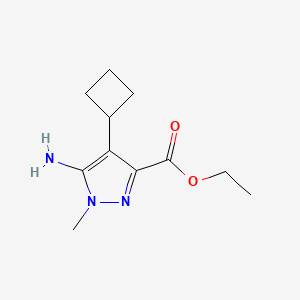
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
